molecular formula C20H13F6NO4 B2723509 PROTAC ERRalpha ligand 2 CAS No. 2306388-57-6

PROTAC ERRalpha ligand 2

Cat. No.: B2723509
CAS No.: 2306388-57-6
M. Wt: 445.317
InChI Key: JRWKJGIKIBTXMV-AWNIVKPZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC ERRalpha ligand 2 involves the conjugation of two ligands: one that binds to ERRalpha and another that recruits an E3 ubiquitin ligase. The process typically involves multiple steps, including the synthesis of each ligand, the linker, and their subsequent conjugation. Common synthetic routes may include amide bond formation, click chemistry, and other coupling reactions .

Industrial Production Methods

Industrial production of PROTACs, including this compound, often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of automated synthesis platforms and high-throughput screening to identify the most efficient conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

PROTAC ERRalpha ligand 2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions are typically modified versions of the original compound, with changes in functional groups that can alter the compound’s activity, stability, or solubility .

Scientific Research Applications

PROTAC ERRalpha ligand 2 has a wide range of scientific research applications:

Mechanism of Action

PROTAC ERRalpha ligand 2 exerts its effects by binding to ERRalpha and recruiting an E3 ubiquitin ligase. This forms a ternary complex that facilitates the ubiquitination of ERRalpha, marking it for degradation by the proteasome. This event-driven mechanism allows for the selective degradation of ERRalpha, reducing its levels and thereby modulating its activity in the cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROTAC ERRalpha ligand 2 is unique due to its high specificity and potency for ERRalpha, making it a valuable tool for studying this receptor’s role in various diseases. Its design allows for efficient degradation of ERRalpha, providing insights into the therapeutic potential of targeting this receptor .

Properties

IUPAC Name

(E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F6NO4/c1-30-17-7-11(6-13(9-27)18(28)29)2-5-16(17)31-10-12-3-4-14(19(21,22)23)8-15(12)20(24,25)26/h2-8H,10H2,1H3,(H,28,29)/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWKJGIKIBTXMV-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F6NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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